An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 1,2,3,4-tetrahydro-benzo[b]azepin-5-one, a core heterocyclic scaffold of interest in medicinal chemistry. The document outlines the key synthetic strategies, with a focus on a well-documented multi-step pathway for its 7-chloro derivative, which serves as a crucial intermediate in the synthesis of pharmacologically active molecules.[1][2] This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction pathways to facilitate understanding and replication.
Core Synthesis Pathway: A Multi-Step Approach
A robust and high-yield synthesis for the related 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one has been extensively documented.[3] This pathway, detailed below, can be adapted for the synthesis of the parent compound, 1,2,3,4-tetrahydro-benzo[b]azepin-5-one, by starting with aniline instead of 4-chloroaniline. The core of this synthesis relies on an intramolecular Friedel-Crafts reaction to construct the seven-membered ring.[3][4]
The overall synthetic route involves four key transformations:
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Acylation: Reaction of an aniline with succinic anhydride to form a 4-(arylamino)-4-oxobutanoic acid.
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Intramolecular Friedel-Crafts Cyclization: Cyclization of the butanoic acid derivative to form the tricyclic dione.
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Ketal Protection: Selective protection of the 5-keto group as a glycol ketal.
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Reduction and Deprotection: Reduction of the amide carbonyl and subsequent acidic removal of the ketal protecting group to yield the final product.
This method is advantageous due to its straightforward steps and high overall yield.[3]
Visualization of the Primary Synthesis Pathway
Caption: Multi-step synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.
Quantitative Data Summary
The following table summarizes the reported yields for each step in the synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.[3]
| Step | Reaction | Product | Yield (%) |
| 1 | Acylation | 4-(4-chloroanilino)-4-oxobutanoic acid | 93.4 |
| 2 | Friedel-Crafts Cyclization | 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione | 91.3 |
| 3 | Ketal Protection | 7-chloro-3,4-tetrahydrobenzo[b]azepin-2-one-5-glycol ketal | Not explicitly stated |
| 4 | Reduction & Deprotection | 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one | Not explicitly stated |
Detailed Experimental Protocols
The following protocols are based on the synthesis of the 7-chloro derivative and can be adapted for the non-substituted analogue.[3]
Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid
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Procedure: 4-Chloroaniline and succinic anhydride are dissolved in an organic solvent such as 1,2-dichloroethane, tetrahydrofuran (THF), or dimethoxyethane. The mixture is heated to reflux and maintained for 4 to 8 hours. After the reaction is complete, the organic solvent is removed under reduced pressure. The residue is treated with cold 1N hydrochloric acid and stirred for 10 to 15 minutes. The resulting solid is collected by filtration to yield 4-(4-chloroanilino)-4-oxobutanoic acid.[3]
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Yield: 93.4%[3]
Step 2: Synthesis of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione
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Procedure: 4-(4-chloroanilino)-4-oxobutanoic acid (200g) is dissolved in 1.2 L of 1,2-dichloroethane. Anhydrous aluminum trichloride (150g) is added to the solution. The mixture is heated to 60°C and stirred for 4 hours. The reaction mixture is then cooled to room temperature. While maintaining the temperature below 35°C, 1 L of 3N hydrochloric acid is added in batches with stirring. The organic layer is separated, and the aqueous layer is extracted with 600 mL of 1,2-dichloroethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product as an off-white solid (168g).[3]
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Yield: 91.3%[3]
Step 3: Synthesis of 7-chloro-3,4-tetrahydrobenzo[b]azepin-2-one-5-glycol ketal
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Procedure: A mixture of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione (150g), ethylene glycol (89g), and p-toluenesulfonic acid (5g) in 1 L of toluene is heated to reflux with a Dean-Stark apparatus for 6 hours to remove water. The reaction mixture is cooled to room temperature and poured into 800 mL of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the ketal-protected product.[3]
Step 4: Synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
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Procedure: Sodium borohydride (75g) is suspended in 1 L of dry tetrahydrofuran under a nitrogen atmosphere. The temperature is maintained below 30°C while boron trifluoride tetrahydrofuran complex (280g) is added in batches. The mixture is cooled to below 20°C, and a solution of 7-chloro-3,4-tetrahydrobenzo[b]azepin-2-one-5-glycol ketal (150g) in chloroform is added in batches. After the addition is complete, the reaction is heated to 50°C for 10 hours. The reaction is then cooled, and the excess reducing agent is quenched. An acidic workup is performed to hydrolyze the ketal, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to afford the final product, 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.[3]
Alternative and Related Synthetic Strategies
While the above pathway is well-defined for the 7-chloro derivative, other methods for the synthesis of benzazepine cores are reported in the literature and may be applicable for the synthesis of 1,2,3,4-tetrahydro-benzo[b]azepin-5-one and its analogues. These often involve intramolecular cyclization reactions.[5] For instance, Friedel-Crafts alkylation and acylation are common strategies for forming the seven-membered ring fused to the benzene ring.[4] The choice of catalyst and reaction conditions for such cyclizations can be critical and may include Lewis acids like aluminum trichloride or strong protic acids like polyphosphoric acid.
Further research into domino reactions, such as cascade intramolecular Prins/Friedel-Crafts cyclizations, may also offer novel and efficient routes to this heterocyclic system.
Conclusion
The synthesis of 1,2,3,4-tetrahydro-benzo[b]azepin-5-one and its derivatives is of significant interest to the pharmaceutical industry. The detailed multi-step synthesis of the 7-chloro analogue, involving a key intramolecular Friedel-Crafts cyclization, provides a reliable and high-yielding route to this important scaffold. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of this and related benzazepine compounds. Further exploration of alternative cyclization strategies may lead to even more efficient and versatile synthetic methodologies.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE CAS 160129-45-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
